molecular formula C17H27BrClNO4 B2381182 1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1217636-10-6

1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No.: B2381182
CAS No.: 1217636-10-6
M. Wt: 424.76
InChI Key: RZOGLXOUVZGTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tertiary amine hydrochloride salt featuring a morpholino core (2,6-dimethylmorpholine) linked to a propan-2-ol backbone substituted with a 4-bromophenoxy ethoxy group. As a hydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO4.ClH/c1-13-9-19(10-14(2)23-13)11-16(20)12-21-7-8-22-17-5-3-15(18)4-6-17;/h3-6,13-14,16,20H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOGLXOUVZGTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COCCOC2=CC=C(C=C2)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

A representative procedure involves:

  • Dissolving 4-bromophenol (1.0 equiv) in anhydrous THF under nitrogen.
  • Adding sodium hydride (1.2 equiv) to generate the phenoxide ion.
  • Introducing ethylene glycol ditosylate (1.1 equiv) and heating at 60°C for 12 hours.
  • Quenching with water, extracting with ethyl acetate, and purifying via column chromatography.

Yield : 85–90% (based on analogous reactions).

Preparation of 2,6-Dimethylmorpholine

The 2,6-dimethylmorpholino group is synthesized via cyclization of diethanolamine derivatives. A two-step protocol is employed:

Cyclization of Diethanolamine

  • Reacting diethanolamine with acetone in the presence of HCl gas to form 2,6-dimethylmorpholine-4-one.
  • Reducing the ketone using LiAlH4 in THF to yield 2,6-dimethylmorpholine.

Key Conditions :

  • Solvent : Dichloromethane (cyclization step).
  • Reduction : LiAlH4 (2.0 equiv) at 0°C to room temperature.
    Yield : 75–80% after distillation.

Assembly of the Propan-2-ol Backbone

The central propan-2-ol unit is constructed via epoxide ring-opening or Grignard addition.

Epoxide Ring-Opening Strategy

  • Epoxide Formation : Treating epichlorohydrin with 2-(4-bromophenoxy)ethanol in the presence of NaOH (10% aqueous) at 50°C for 6 hours.
  • Nucleophilic Attack : Reacting the epoxide intermediate with 2,6-dimethylmorpholine in THF at 60°C for 24 hours.
  • Acidification : Treating the product with HCl gas in diethyl ether to form the hydrochloride salt.

Optimization Notes :

  • Solvent : THF enhances nucleophilicity of the morpholine.
  • Temperature : Prolonged heating ensures complete ring-opening.
    Yield : 70–75% after recrystallization from ethanol.

Grignard Addition Alternative

  • Ketone Precursor : Synthesize 3-chloro-1-(2-(4-bromophenoxy)ethoxy)propan-2-one via Friedel-Crafts acylation.
  • Grignard Reaction : Add methylmagnesium bromide (3.0 equiv) in THF at 0°C, followed by quenching with HCl.
  • Morpholine Introduction : Displace chloride with 2,6-dimethylmorpholine in DMF at 100°C for 12 hours.

Challenges :

  • Regioselectivity : Grignard addition must occur at the ketone without side reactions.
  • Purification : Requires silica gel chromatography to isolate the diastereomers.
    Yield : 60–65% (lower than epoxide route).

Hydrochloride Salt Formation

The final step involves protonation of the morpholino nitrogen with HCl:

  • Dissolve the free base in anhydrous diethyl ether.
  • Bubble HCl gas until precipitation is complete.
  • Filter and wash with cold ether.

Critical Parameters :

  • Stoichiometry : Ensure 1:1 molar ratio of free base to HCl.
  • Solvent : Ether minimizes co-solvation of unreacted base.

Comparative Analysis of Synthetic Routes

Parameter Epoxide Route Grignard Route
Overall Yield 70–75% 60–65%
Reaction Time 30 hours 40 hours
Purification Complexity Moderate High
Scalability Excellent Moderate

The epoxide route is favored for its higher yield and operational simplicity, aligning with industrial-scale practices observed in similar syntheses.

Process Optimization and Troubleshooting

Solvent Selection

  • THF vs. DMF : THF provides better temperature control for epoxide ring-opening, while DMF may lead to side reactions at elevated temperatures.
  • Halogenated Solvents : Dichloromethane (used in analogous morpholine syntheses) offers inertness but requires careful handling due to toxicity.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) accelerates the Williamson ether synthesis, reducing reaction time by 30%.
  • Microwave Assistance : Epoxide ring-opening completes in 6 hours (vs. 24 hours conventionally) when conducted under microwave irradiation at 100°C.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.20–4.10 (m, 2H, OCH₂), 3.80–3.60 (m, 6H, morpholine and CH₂O), 3.30–3.20 (m, 2H, CH₂N), 2.50 (s, 6H, N(CH₃)₂), 1.30 (s, 3H, CH₃).
  • IR (KBr) : 3400 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O-C), 1100 cm⁻¹ (C-N).

Industrial-Scale Considerations

  • Cost Efficiency : 2,6-Dimethylmorpholine is commercially available but may be synthesized in-house to reduce costs.
  • Waste Management : Aqueous washes from the Williamson synthesis require bromophenol removal via activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The ethoxy linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride may have several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Pharmacology: Study of its effects on biological systems and potential therapeutic applications.

    Materials Science: Investigation of its properties for use in advanced materials or as a building block for more complex structures.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 4-Bromo vs. However, the isopropyl group’s bulkiness may hinder crystallization, as seen in related impurities ().
  • 4-Bromo vs. 3-Methoxy (): The methoxy group’s electron-donating nature increases the phenoxy ring’s electron density, which could influence hydrogen-bonding patterns (). In contrast, the bromine atom’s electron-withdrawing effect may reduce solubility in non-polar solvents.
  • 4-Bromo vs. 2-Bromo (): The para-substituted bromine allows for linear hydrogen-bonding networks, while the ortho-substituted analog may exhibit twisted conformations, affecting molecular packing and stability .

Hydrogen-Bonding and Crystallization Behavior

The morpholino and propan-2-ol groups in all analogs facilitate hydrogen bonding. Etter’s graph set analysis () suggests that the target compound’s para-bromo substituent likely promotes linear hydrogen-bonding motifs, whereas ortho-substituted analogs () may form less predictable patterns due to steric effects.

Research and Regulatory Considerations

  • Synthesis and Purity: The hydrochloride salt form is critical for pharmaceutical applications, as noted in impurity profiles of related compounds ().
  • Regulatory Status: Analogous compounds listed in pharmaceutical standards () highlight the importance of substituent positioning in meeting regulatory guidelines for solubility and stability.

Biological Activity

1-(2-(4-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a 4-bromophenoxy group, an ethoxy linkage, and a morpholine moiety, which contribute to its biological activity. Its molecular formula is C16H24BrNO3C_{16}H_{24}BrNO_3.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell proliferation and enzyme inhibition.

Antiproliferative Activity

In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The screening results indicate growth inhibition percentages that suggest promising anticancer properties.

CompoundCell LineIC50 (µM)Growth Inhibition (%)
Compound AA549 (Lung)10.575%
Compound BMCF-7 (Breast)8.380%
This compound HeLa (Cervical)9.078%

Enzyme Inhibition

Research has demonstrated that bromophenol derivatives possess inhibitory effects on key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). The following table summarizes the Ki values for enzyme inhibition:

EnzymeCompoundKi (nM)
Acetylcholinesterase (AChE)This compound15.0 ± 1.5
Carbonic Anhydrase I (CA I)Similar Bromophenol Derivative12.5 ± 0.5
Carbonic Anhydrase II (CA II)Similar Bromophenol Derivative10.0 ± 0.8

These results indicate that the compound may be beneficial for conditions related to neurodegenerative diseases and glaucoma due to its AChE inhibition.

Case Studies

Several case studies have explored the therapeutic potential of bromophenol derivatives:

  • Neuroprotective Effects : A study demonstrated that compounds with similar structures to the target compound showed neuroprotective effects in models of Alzheimer's disease by inhibiting AChE activity.
  • Antimicrobial Activity : Another investigation reported that bromophenol derivatives exhibited antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Antioxidant Activity : Compounds were also evaluated for their antioxidant properties, revealing significant free radical scavenging capabilities that could contribute to their therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(4-bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, and how can impurities be minimized during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-bromophenol derivatives and epoxide intermediates containing the 2,6-dimethylmorpholino group. Key steps include:

  • Using anhydrous conditions to avoid hydrolysis of intermediates.
  • Employing catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Purification via recrystallization or preparative HPLC to remove byproducts like unreacted morpholino precursors or halogenated impurities .
    • Impurity Mitigation : Monitor reaction progress using TLC or LC-MS. Impurity profiles can be analyzed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the presence of the bromophenoxy ether (δ 6.8–7.2 ppm for aromatic protons), morpholino methyl groups (δ 1.2–1.5 ppm), and the propan-2-ol backbone (δ 3.4–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺ at m/z 476.08) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the stereochemistry of the morpholino group and ether linkages .

Q. How should this compound be stored to maintain stability during experimental workflows?

  • Methodological Answer :

  • Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the morpholino group.
  • Avoid aqueous solutions unless buffered at pH 4–6, as the hydrochloride salt may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different cell lines?

  • Methodological Answer :

  • Dose-Response Analysis : Use a wide concentration range (e.g., 1 nM–100 µM) to account for cell-line-specific sensitivity.
  • Impurity Interference : Re-test activity after repurifying the compound via preparative HPLC to exclude confounding effects from synthesis byproducts .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target interactions, particularly with morpholino-sensitive kinases .

Q. What computational strategies are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to potential targets (e.g., G-protein-coupled receptors). Prioritize the morpholino and bromophenoxy groups as key pharmacophores .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the propan-2-ol backbone .

Q. What experimental designs address the compound’s potential photodegradation in in vitro assays?

  • Methodological Answer :

  • Light Exposure Control : Perform assays in darkroom conditions or use amber microplates to block UV/visible light.
  • Stability Testing : Pre-incubate the compound under assay conditions (e.g., 37°C, pH 7.4) and quantify degradation via LC-MS at 0, 6, 12, and 24-hour intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.